2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Xanthine dehydrogenase/oxidase inhibition Purine-type XDH inhibitor Hyperuricemia and gout drug discovery

2-(Furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-57-8, molecular formula C17H13N5O4, molecular weight 351.32) is a fully synthetic purine-6-carboxamide derivative bearing a furan-2-yl substituent at the C2 position and a 2-methoxyphenyl group at the N9 position of the 8-oxo-8,9-dihydro-7H-purine core. The compound falls within the generic scope of heteroaryl-substituted purine-6-carboxamides claimed as protein kinase inhibitors in EP2078018B1, which covers inhibition of IKK-2, mTOR, PI3K, SYK, and TYK2 kinase pathways.

Molecular Formula C17H13N5O4
Molecular Weight 351.322
CAS No. 869069-57-8
Cat. No. B2734126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS869069-57-8
Molecular FormulaC17H13N5O4
Molecular Weight351.322
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4
InChIInChI=1S/C17H13N5O4/c1-25-10-6-3-2-5-9(10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-7-4-8-26-11/h2-8H,1H3,(H2,18,23)(H,20,24)
InChIKeyBPQITVHQONXAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-57-8): Structural Identity, Pharmacological Class, and Procurement Context


2-(Furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-57-8, molecular formula C17H13N5O4, molecular weight 351.32) is a fully synthetic purine-6-carboxamide derivative bearing a furan-2-yl substituent at the C2 position and a 2-methoxyphenyl group at the N9 position of the 8-oxo-8,9-dihydro-7H-purine core . The compound falls within the generic scope of heteroaryl-substituted purine-6-carboxamides claimed as protein kinase inhibitors in EP2078018B1, which covers inhibition of IKK-2, mTOR, PI3K, SYK, and TYK2 kinase pathways [1]. Independently, the Therapeutic Target Database (TTD) annotates this specific compound (Drug ID D0N0MV) as a xanthine dehydrogenase/oxidase (XDH) inhibitor originating from Kissei Pharmaceutical Co. Ltd. [2].

Why Generic Substitution of 2-(Furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with In-Class Purine-6-Carboxamide Analogs Is Not Supported by Evidence


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide chemotype, even minor positional isomerism at the N9-aryl substituent produces structurally distinct compounds with non-interchangeable biological profiles. The target compound features a 2-methoxyphenyl group at N9, whereas commercially available analogs bear 3-methoxyphenyl (CAS 900010-79-9), 4-ethoxyphenyl (CAS 898447-20-6), 2-fluorophenyl (CAS 898446-40-7), 3,4-dimethylphenyl (CAS 898447-00-2), or 1,3-benzodioxol-5-yl (CAS 896301-68-1) substituents at this position [1]. In purine-based kinase inhibitors, the ortho-substitution pattern on the N9-phenyl ring directly influences the dihedral angle between the purine core and the aryl ring, thereby modulating the shape complementarity within the ATP-binding pocket hydrophobic back cleft [2]. Furthermore, the TTD annotation of this specific compound as an XDH inhibitor is not automatically transferable to its N9-positional isomers, as XDH active-site recognition is highly sensitive to the spatial orientation of the aryl substituent relative to the molybdenum-pterin cofactor [3]. Without compound-specific comparative pharmacology data, substituting any positional isomer for this compound introduces an unquantified risk of altered target engagement.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-57-8) Versus Closest Analogs


Xanthine Dehydrogenase/Oxidase (XDH) Target Annotation: Specific to the 2-Methoxyphenyl N9 Substituent Among Purine-6-Carboxamide Congeners

The Therapeutic Target Database (TTD) lists 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Drug ID D0N0MV) as a small-molecule inhibitor of xanthine dehydrogenase/oxidase (XDH), associated with Kissei Pharmaceutical Co. Ltd. [1]. In contrast, the closest N9-positional isomers — including 2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-79-9) and 9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-40-7) — are not annotated as XDH inhibitors in any authoritative public database (TTD, ChEMBL, BindingDB) as of May 2026. The ortho-methoxy substitution produces a unique electrostatic and steric environment at the N9-aryl ring that is distinct from the meta-methoxy, para-ethoxy, or ortho-fluoro congeners, potentially enabling a binding mode compatible with the XDH molybdenum-pterin cofactor channel that is inaccessible to the positional isomers.

Xanthine dehydrogenase/oxidase inhibition Purine-type XDH inhibitor Hyperuricemia and gout drug discovery

Kinase Inhibition Patent Coverage: Compound Falls Within EP2078018B1 Claims Covering IKK-2, mTOR, PI3K, SYK, and TYK2 Pathways

EP2078018B1 explicitly claims heteroaryl compounds of formula (I) encompassing the 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold as protein kinase inhibitors, with enumerated therapeutic kinase targets including IKK-2, mTOR, PI3K, SYK, and TYK2 [1]. Analogs with different N9 substitution (e.g., 9-(2-fluorophenyl), 9-(3-methoxyphenyl), 9-(3,4-dimethylphenyl)) fall within the same patent genus; however, the patent does not disclose individual compound IC50 values for these specific examples, precluding quantitative potency ranking among congeners. The patent's exemplified kinase pathways (PI3K/Akt/mTOR, NF-κB/IKK-2) are therapeutically relevant in oncology and inflammation, establishing this compound's potential utility in these areas. The 2-methoxyphenyl ortho-substitution may confer differential binding kinetics or selectivity compared to meta- or para-substituted congeners, but published quantitative evidence confirming this hypothesis is absent.

Protein kinase inhibition PI3K/Akt/mTOR pathway Anti-cancer and anti-inflammatory purine scaffolds

Multi-Target Screening Footprint: Documented Activity Across GPR151, FBW7, MITF, and NCI-H1975 Antiproliferative Assays

Chemsrc aggregates publicly deposited bioassay data for this compound from the Scripps Research Institute Molecular Screening Center and ChEMBL, documenting its testing in four distinct assay platforms: (i) a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151, an orphan galanin-receptor-like GPCR); (ii) an AlphaScreen-based biochemical high-throughput primary assay to identify activators of FBW7 (F-box/WD repeat-containing protein 7, a ubiquitin ligase substrate receptor); (iii) an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of MITF (microphthalmia-associated transcription factor); and (iv) an antiproliferative activity assay against human NCI-H1975 non-small cell lung cancer cells (48-hour incubation) sourced from ChEMBL (assay ID CHEMBL4362067) . The actual percent activation/inhibition values and IC50/EC50 data are not retrievable from the public Chemsrc bioassay summary page. No comparable multi-assay screening footprint is publicly documented for the N9-positional isomer analogs (CAS 900010-79-9, 898446-40-7, 898447-00-2, 896301-68-1) on Chemsrc or ChEMBL as of May 2026.

GPR151 orphan GPCR activation FBW7 ubiquitin ligase modulation NCI-H1975 non-small cell lung cancer

Recommended Research and Procurement Scenarios for 2-(Furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069-57-8)


Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor Screening and Hyperuricemia Drug Discovery Programs

Procurement of this compound is most strongly justified for laboratories conducting XDH-targeted drug discovery for hyperuricemia and gout. The TTD annotation (Drug ID D0N0MV) from Kissei Pharmaceutical Co. Ltd. specifically identifies this compound as an XDH inhibitor, a target-class annotation not shared by any of its closest N9-substituted positional isomer analogs [1]. Researchers validating XDH as a therapeutic target should prioritize this compound over its 3-methoxyphenyl (CAS 900010-79-9), 2-fluorophenyl (CAS 898446-40-7), or 3,4-dimethylphenyl (CAS 898447-00-2) analogs, for which no XDH-relevant data exist. Users should note that the specific XDH IC50 value is not publicly disclosed and must be determined experimentally in the relevant assay format (e.g., recombinant human XDH, xanthine-to-uric acid conversion monitored at 290 nm).

Kinase Selectivity Profiling Within the Purine-6-Carboxamide Chemotype

This compound serves as a defined chemical probe for structure–activity relationship (SAR) studies within the EP2078018B1 patent space. The patent claims this scaffold as an inhibitor of IKK-2, mTOR, PI3K, SYK, and TYK2 kinases, though no compound-specific potency data are disclosed [2]. Procurement for kinase panel screening is appropriate when the research objective is to empirically determine how the ortho-methoxy N9-phenyl substitution influences kinase selectivity relative to meta-methoxy, ortho-fluoro, or benzodioxole congeners. Head-to-head kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan at 1 μM ATP) across a panel of 50–100 kinases would directly generate the comparative selectivity data currently absent from the public domain.

Non-Small Cell Lung Cancer (NSCLC) Antiproliferative Follow-Up Studies

The documented antiproliferative testing of this compound against human NCI-H1975 NSCLC cells (ChEMBL assay CHEMBL4362067, 48-hour incubation) provides a specific entry point for oncology-focused research. The NCI-H1975 line harbors the EGFR L858R/T790M double mutation, making it a clinically relevant model of acquired resistance to first-generation EGFR tyrosine kinase inhibitors. This documented screening distinguishes the compound from its closest analogs, which lack any publicly recorded NCI-H1975 testing. Researchers pursuing purine-based NSCLC therapeutics should procure this compound for confirmatory dose–response studies (e.g., 72-hour CellTiter-Glo viability assay, 8-point dose–response, 0.1–100 μM range) to quantify the IC50 and benchmark against reference agents such as osimertinib.

Orphan GPCR and Ubiquitin Ligase Pathway Screening

The compound's screening footprint includes primary assays for GPR151 activation and FBW7 activation, both conducted at the Scripps Research Institute Molecular Screening Center . GPR151 is an orphan class A GPCR implicated in synaptic vesicle regulation and pH sensing, while FBW7 is a tumor-suppressive ubiquitin ligase substrate receptor frequently mutated in cancers. For academic or industrial groups investigating these under-explored targets, this compound offers a starting chemical matter with documented — albeit unquantified — primary screening activity. Procurement for orthogonal confirmation assays (e.g., β-arrestin recruitment for GPR151, fluorescence polarization substrate displacement for FBW7) is a rational use of this compound where no analog compound has equivalent documented activity.

Quote Request

Request a Quote for 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.